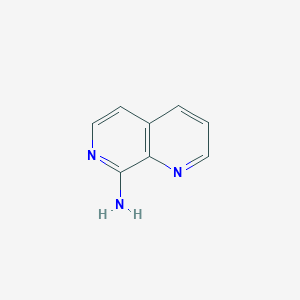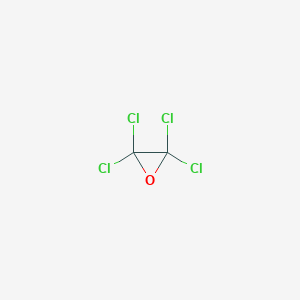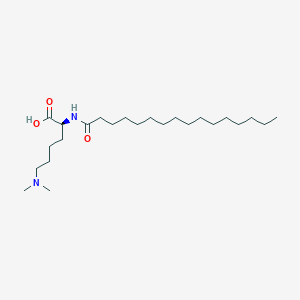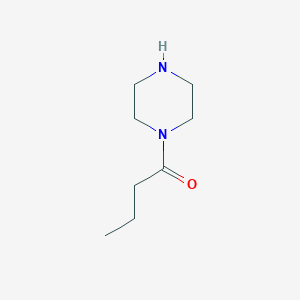
1,7-Naphthyridin-8-amina
Descripción general
Descripción
1,7-Naphthyridin-8-amine derivatives are a class of nitrogen-containing heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds have been synthesized and modified to enhance their binding efficiency and potency towards various biological targets, such as antitumor agents and adenosine receptors .
Synthesis Analysis
The synthesis of 1,7-naphthyridine derivatives involves various strategies, including the modification of pyridine derivatives and multicomponent domino reactions. For instance, a series of 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids were synthesized and showed moderate cytotoxic activity against tumor cell lines . Another approach involved a [5 + 1]-strategy for assembling 1,8-naphthyridin-4(1H)-ones through domino amination/conjugate addition reactions . Additionally, multicomponent domino reactions of arylglyoxals with pyrazol-5-amines provided selective access to pyrazolo-fused 1,7-naphthyridines .
Molecular Structure Analysis
The molecular structure of 1,7-naphthyridin-8-amine derivatives has been characterized using various techniques such as X-ray diffraction analysis, IR spectroscopy, and NMR. Studies have shown that these compounds can form supramolecular networks through hydrogen bonding and other noncovalent interactions, resulting in diverse crystalline structures . The crystal packing analysis revealed the presence of classical hydrogen bonds and other secondary propagating interactions, which play a significant role in the formation of 3D framework structures .
Chemical Reactions Analysis
1,7-Naphthyridin-8-amine derivatives participate in various chemical reactions, including proton-transfer complexes with carboxylic acids and the formation of organic salts. These reactions are driven by classical hydrogen bonds and other noncovalent associations, leading to the formation of supramolecular architectures . The compounds exhibit different dimensional structures based on the synergistic interactions of these bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,7-naphthyridin-8-amine derivatives are influenced by their molecular structure and the substituents present on the naphthyridine core. The modifications at specific positions, such as the N-1 and C-7 positions, significantly affect their antitumor activity and binding affinity towards biological targets . The compounds display a range of melting points and can be characterized by elemental analysis, indicating their purity and composition .
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de la 1,7-Naphthyridin-8-amina han demostrado un uso potencial en aplicaciones de química medicinal, incluida la actividad anticancerígena . Se han estudiado por su potencial para inhibir el crecimiento de las células cancerosas .
Actividad Antiinflamatoria
Estos compuestos también han mostrado propiedades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por la inflamación.
Actividad Antimicrobiana
Se ha encontrado que la this compound y sus derivados poseen propiedades antimicrobianas . Esto sugiere un uso potencial en el tratamiento de diversas infecciones bacterianas y fúngicas.
Actividad Antihistamínica
Estos compuestos han demostrado actividad antihistamínica , lo que podría hacerlos útiles en el tratamiento de alergias y afecciones relacionadas.
Actividad Antihipertensiva
Los compuestos de this compound se han utilizado como antihipertensivos . Potencialmente podrían utilizarse en el manejo de la presión arterial alta.
Antiagregación Plaquetaria
Estos compuestos han mostrado potencial en la antiagregación plaquetaria . Esto sugiere que podrían utilizarse en la prevención de coágulos de sangre.
Actividad Antisecretora Gástrica
La this compound y sus derivados han demostrado actividad antisecretora gástrica . Esto sugiere un uso potencial en el tratamiento de afecciones como las úlceras pépticas.
Actividades Inhibitorias de Topoisomerasa-II y AChE
Estos compuestos han mostrado potencial en las actividades inhibitorias de Topoisomerasa-II y AChE . Esto sugiere que podrían utilizarse en el tratamiento de afecciones como la enfermedad de Alzheimer.
Safety and Hazards
Direcciones Futuras
1,8-Naphthyridines, including 1,7-Naphthyridin-8-amine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
Propiedades
IUPAC Name |
1,7-naphthyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKLTZGZHDEBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371791 | |
| Record name | 1,7-naphthyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17965-82-1 | |
| Record name | 1,7-Naphthyridin-8-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-naphthyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-Naphthyridin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Q & A
Q1: How does 1,7-Naphthyridin-8-amine interact with PKA, and what are the potential downstream effects of this interaction?
A1: The provided research articles focus on the crystal structure analysis of PKA in complex with 1,7-Naphthyridin-8-amine and a PKA inhibitor (PKI 5-24) [, ]. These studies elucidate the binding mode of 1,7-Naphthyridin-8-amine within the active site of PKA. While the specific downstream effects aren't detailed in these crystallographic studies, understanding the binding interactions provides a foundation for further investigation into the compound's influence on PKA activity. This information could be crucial for designing novel PKA modulators and understanding their impact on cellular processes regulated by PKA.
Q2: What is the significance of co-crystallizing 1,7-Naphthyridin-8-amine with PKA and PKI (5-24)?
A2: Co-crystallization of 1,7-Naphthyridin-8-amine with both PKA and PKI (5-24) provides valuable insights into the competitive binding dynamics within the enzyme's active site [, ]. PKI (5-24) is a known potent and specific inhibitor of PKA. By analyzing the structural arrangement of 1,7-Naphthyridin-8-amine in the presence of PKI (5-24), researchers can understand potential overlapping binding sites and competitive interactions. This information is essential for developing compounds that can either enhance or inhibit PKA activity with high specificity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)








